1-(4-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid is an organic compound that belongs to the class of azetidinones This compound is characterized by a four-membered azetidine ring with a carboxylic acid group and a methoxyphenyl substituent
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methoxybenzylamine with ethyl chloroformate followed by cyclization can yield the desired azetidinone compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-(4-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-oxoazetidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Methoxyphenylacetic acid: Similar in structure but lacks the azetidine ring.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the carboxylic acid.
Properties
CAS No. |
89862-64-6 |
---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-8-4-2-7(3-5-8)12-9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,14,15) |
InChI Key |
XGIVJIJUQDUJMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.